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Nafithromycin clinical trial protocol design
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Compound Focus: Nafithromycin

CAS No.: 1691240-78-4

Cat. No.: S11214959

Nafithromycin Clinical Trial Data Summary

Trial Phase I (Single Phase | (Multiple Ascending

. Phase Il (CABP)
Aspect Ascending Dose) Dose)
Dose 100 mg to 1,200 mg 600 mg, 800 mg, 1,000 mg (once 800 mg (3-day or 5-
Ranges (single dose) [1] daily for 7 days) [1] day course) [2]

| Key PK Parameters | « Cmax: 0.099 - 1.742 mg/L » AUC(_;: 0.54 - 22.53 h'mg/L [1] | - Cmax (Day 7):
1.340 - 2.987 mg/L « AUC_»4 (Day 7): 13.48 - 43.46 h-mg/L [1] | Not specified in results | | Food Effect |
~1.2-fold increase in AUC under fed conditions [1] | Not applicable | Not applicable | | Time to Steady State
| Not applicable | 3 days (600 mg & 800 mg); 4 days (1,000 mg) [1] | Not applicable | | Safety & Tolerability
| Generally well tolerated; no serious or severe adverse events (AEs) observed [1] | Generally well tolerated

[1] | No significant AEs reported; comparable to moxifloxacin [2] |

Experimental Protocol Design Notes

For researchers designing clinical trials for nafithromycin, here are detailed methodologies based on

completed studies.
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Phase | Protocol: First-in-Human (FIH) SAD/MAD Study

This early-phase study assessed safety, tolerability, and pharmacokinetics in healthy adults [1].

¢ Study Design: Randomized, double-blind, placebo-controlled [1]
e Subjects: Healthy adult volunteers [1]
e Dosing:
o Single Ascending Dose (SAD): Cohorts received 100 mg, 200 mg, 400 mg, 600 mg, 800 mg,
or 1,200 mg under fasted conditions [1]
o Food Effect (FE): 400 mg and 800 mg doses administered under fasted and fed conditions in a
crossover design with a 7-day washout [1]
o Multiple Ascending Dose (MAD): Cohorts received 600 mg, 800 mg, or 1,000 mg once daily
for 7 days under fed conditions [1]
o Key Assessments:
o Pharmacokinetics: Serial blood sampling to determine ( C_{max} ), ( T_{max} ), (AUC_{0-t}),
(AUC_{0-24}), and half-life ((t_{1/2})) [1]
o Safety Monitoring: Continuous recording of adverse events, clinical laboratory tests, vital
signs, and ECG parameters [1]

Phase Il Protocol: Efficacy in CABP

This phase established initial efficacy and further confirmed safety in patients with Community-Acquired

Bacterial Pneumonia (CABP) [2].

¢ Study Design: Randomized, double-blind, multicenter, active-comparator controlled [2]
e Patients: Adult patients (=18 years) with CABP, with PORT Risk Class Il enrollment capped at 50%
[2]
¢ Intervention Groups:
o Experimental Arm 1: Nafithromycin 800 mg orally once daily for 3 days
o Experimental Arm 2: Nafithromycin 800 mg orally once daily for 5 days
o Active Comparator: Moxifloxacin 400 mg orally once daily for 7 days
o A double-dummy technique was used to maintain blinding [2]
¢ Primary Endpoints:
o Overall safety and tolerability
o Clinical response in the Intention-to-Treat (ITT) population at Day 4 [2]
e Secondary Endpoints:
o Early clinical response, clinical response at test-of-cure (TOC) visit, and microbiological
response [2]
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Trial Design Workflows

The following diagrams outline the high-level structure of the Phase I and Phase II studies, which can serve

as a logical template for future protocol design.

Phase | Protocol Design

Cohort Enrollment & Cohort Enrollment &
Randomization Randomization

PK Analysis: PK Analysis:
Cmax, AUCO-t Cmax, AUCO-24, Tss

Safety Monitoring: Safety Monitoring:
AEs, Labs, ECG AEs, Labs, ECG
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Key Scientific Rationale for Trial Design

The design of nafithromycin trials is grounded in its distinct pharmacological profile:

¢ Targeting Resistance: Its dual binding to domains Il and V of the 23S rRNA overcomes common
macrolide resistance mechanisms (e.g., ermB-mediated methylation), making it potent against
resistant strains [3]

e Optimizing Lung Exposure: Phase | data shows nafithromycin achieves high concentrations in
epithelial lining fluid and alveolar macrophages, rationalizing its investigation for pneumonia [1]

o Efficient Dosing Strategies: Phase Il results demonstrated that a 3-day regimen was comparable
to a 7-day moxifloxacin course, supporting shorter therapy duration exploration [4]
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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